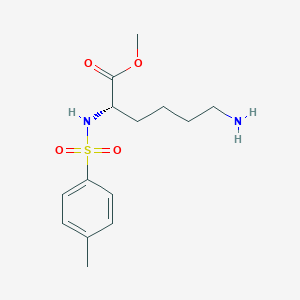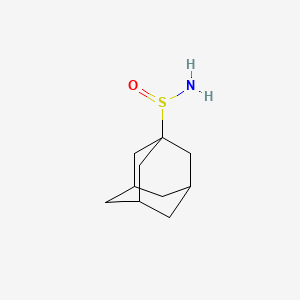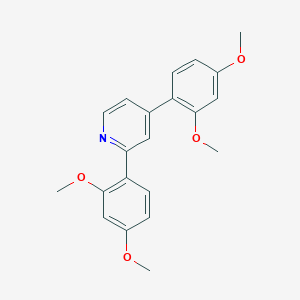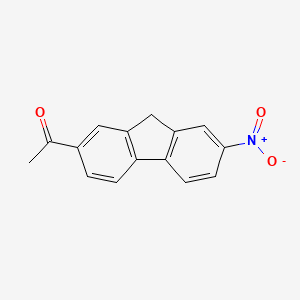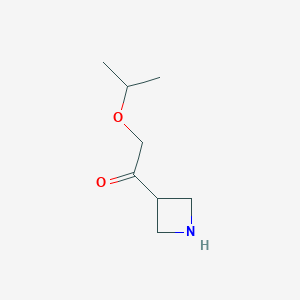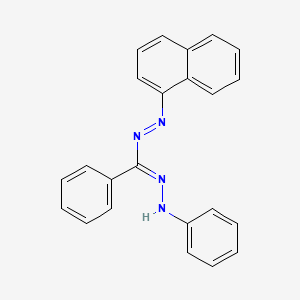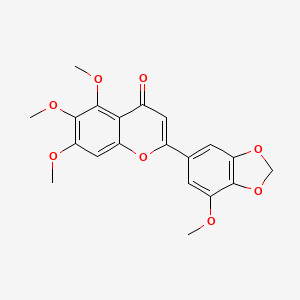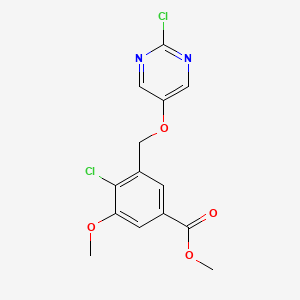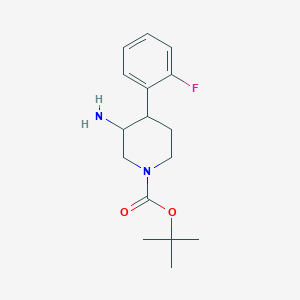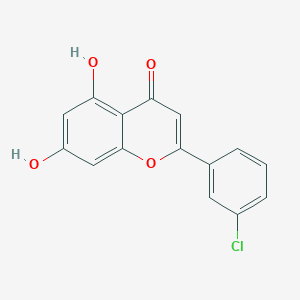
(2-Cyclohexylthiazol-5-yl)methanamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(2-Cyclohexylthiazol-5-yl)methanamine is an organic compound that features a thiazole ring substituted with a cyclohexyl group and a methanamine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2-Cyclohexylthiazol-5-yl)methanamine typically involves the reaction of cyclohexylamine with a thiazole derivative. One common method is to react cyclohexylamine with 2-chloroacetylthiazole under controlled conditions to yield the desired product . The reaction is usually carried out in an organic solvent such as ethanol or methanol, and the reaction mixture is heated to facilitate the formation of the product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would typically include steps for purification and isolation of the product to ensure high purity and yield. Techniques such as recrystallization and chromatography are commonly employed in the purification process.
Chemical Reactions Analysis
Types of Reactions
(2-Cyclohexylthiazol-5-yl)methanamine can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can yield amine derivatives.
Substitution: The methanamine group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are often used.
Substitution: Nucleophilic substitution reactions can be carried out using reagents like sodium hydroxide (NaOH) or potassium carbonate (K₂CO₃).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce amine derivatives.
Scientific Research Applications
(2-Cyclohexylthiazol-5-yl)methanamine has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex molecules.
Biology: The compound can be used in studies involving enzyme inhibition and protein interactions.
Industry: It can be used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of (2-Cyclohexylthiazol-5-yl)methanamine involves its interaction with specific molecular targets and pathways. The compound may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular processes. Detailed studies on its mechanism of action are essential to understand its potential therapeutic effects and applications.
Comparison with Similar Compounds
Similar Compounds
(2-Chlorothiazol-5-yl)methanamine: Similar structure but with a chlorine atom instead of a cyclohexyl group.
(2-(Propan-2-yl)-1,3-thiazol-4-yl)methanamine: Features an isopropyl group instead of a cyclohexyl group.
Uniqueness
(2-Cyclohexylthiazol-5-yl)methanamine is unique due to the presence of the cyclohexyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development.
Properties
Molecular Formula |
C10H16N2S |
|---|---|
Molecular Weight |
196.31 g/mol |
IUPAC Name |
(2-cyclohexyl-1,3-thiazol-5-yl)methanamine |
InChI |
InChI=1S/C10H16N2S/c11-6-9-7-12-10(13-9)8-4-2-1-3-5-8/h7-8H,1-6,11H2 |
InChI Key |
CNQLLZIAFIQQQN-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)C2=NC=C(S2)CN |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![18,18,36,36-Tetrakis(4-hexylphenyl)-5,8,12,15,23,26,30,33-octathiaundecacyclo[19.15.0.03,19.04,17.06,16.07,14.09,13.022,35.024,34.025,32.027,31]hexatriaconta-1(21),2,4(17),6(16),7(14),9(13),10,19,22(35),24(34),25(32),27(31),28-tridecaene-11,29-dicarbaldehyde](/img/structure/B13147849.png)
